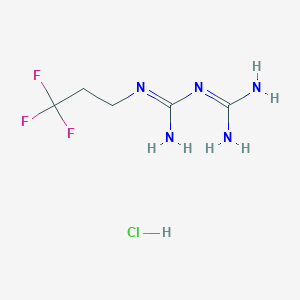
1-(Diaminomethylidene)-2-(3,3,3-trifluoropropyl)guanidine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Diaminomethylidene)-2-(3,3,3-trifluoropropyl)guanidine;hydrochloride is a synthetic compound characterized by the presence of a guanidine group and a trifluoropropyl moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diaminomethylidene)-2-(3,3,3-trifluoropropyl)guanidine;hydrochloride typically involves the reaction of guanidine derivatives with trifluoropropyl-containing reagents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis processes, including the purification and isolation of intermediates. The use of high-pressure reactors and advanced purification techniques ensures the high yield and purity of the final product.
化学反应分析
Types of Reactions: 1-(Diaminomethylidene)-2-(3,3,3-trifluoropropyl)guanidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The guanidine group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce a variety of substituted guanidines.
科学研究应用
1-(Diaminomethylidene)-2-(3,3,3-trifluoropropyl)guanidine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(Diaminomethylidene)-2-(3,3,3-trifluoropropyl)guanidine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions, influencing the activity of target molecules. The trifluoropropyl moiety may enhance the compound’s stability and bioavailability.
相似化合物的比较
1-(Diaminomethylidene)-2-(3,3,3-trifluoropropyl)guanidine: Lacks the hydrochloride group, which may affect its solubility and reactivity.
2-(3,3,3-Trifluoropropyl)guanidine: A simpler analog with different chemical properties and applications.
1-(Diaminomethylidene)guanidine: A related compound with a different substituent, leading to variations in its chemical behavior.
Uniqueness: 1-(Diaminomethylidene)-2-(3,3,3-trifluoropropyl)guanidine;hydrochloride is unique due to the presence of both the guanidine and trifluoropropyl groups, which confer distinct chemical and physical properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
属性
IUPAC Name |
1-(diaminomethylidene)-2-(3,3,3-trifluoropropyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N5.ClH/c6-5(7,8)1-2-12-4(11)13-3(9)10;/h1-2H2,(H6,9,10,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBGTQNKIQYPOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C(N)N=C(N)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
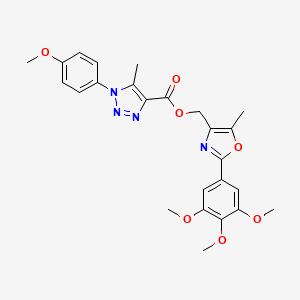
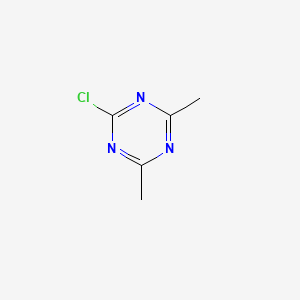
![4-butoxy-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3005178.png)
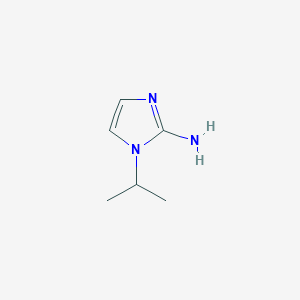
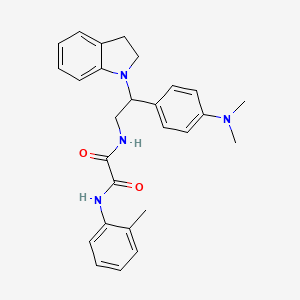
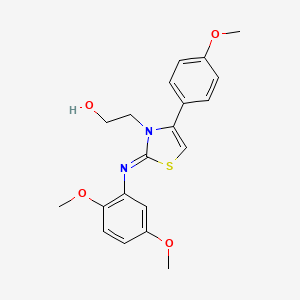
![2-(2-fluorophenoxy)-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)acetamide](/img/structure/B3005186.png)
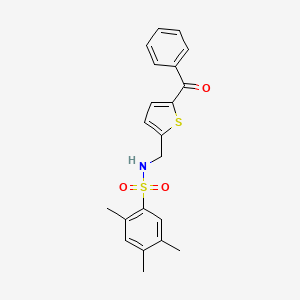
![2-{[(4-fluorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3005191.png)
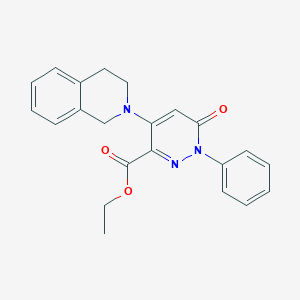
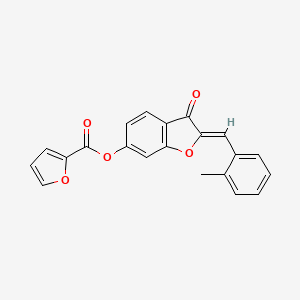
![(E)-2-((1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3005197.png)
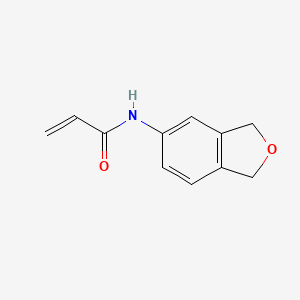
![Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide](/img/structure/B3005199.png)
